molecular formula C17H15N3O2 B10929011 2-(2-methyl-4-oxoquinazolin-3(4H)-yl)-N-phenylacetamide

2-(2-methyl-4-oxoquinazolin-3(4H)-yl)-N-phenylacetamide

Cat. No.: B10929011
M. Wt: 293.32 g/mol
InChI Key: SKLVQKYAHCRFAN-UHFFFAOYSA-N
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Description

2-(2-methyl-4-oxoquinazolin-3(4H)-yl)-N-phenylacetamide is a synthetic organic compound that belongs to the quinazoline family Quinazolines are heterocyclic compounds containing a fused benzene and pyrimidine ring system This particular compound is characterized by the presence of a phenylacetamide group attached to the quinazoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methyl-4-oxoquinazolin-3(4H)-yl)-N-phenylacetamide typically involves the condensation of 2-methyl-4-oxoquinazoline with N-phenylacetamide. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to promote the formation of the desired product, which is then isolated and purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize yield and efficiency. The reaction conditions are carefully controlled to ensure consistent product quality. Solvent recovery and recycling processes are also implemented to minimize waste and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(2-methyl-4-oxoquinazolin-3(4H)-yl)-N-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazoline derivatives with different oxidation states.

    Reduction: Reduction reactions can lead to the formation of reduced quinazoline derivatives.

    Substitution: The phenylacetamide group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) or alkylating agents can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce dihydroquinazoline derivatives. Substitution reactions can result in a variety of functionalized quinazoline compounds.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex quinazoline derivatives.

    Biology: The compound has shown promise as a potential inhibitor of certain enzymes and receptors, making it a candidate for drug development.

    Medicine: Research has explored its potential as an anticancer agent due to its ability to interfere with cellular signaling pathways.

    Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-methyl-4-oxoquinazolin-3(4H)-yl)-N-phenylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain kinases involved in cell proliferation, thereby exerting anticancer effects. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2-methyl-4-oxoquinazoline: The parent compound without the phenylacetamide group.

    N-phenylacetamide: The phenylacetamide group without the quinazoline core.

    Quinazoline derivatives: Other compounds with similar quinazoline structures but different substituents.

Uniqueness

2-(2-methyl-4-oxoquinazolin-3(4H)-yl)-N-phenylacetamide is unique due to the combination of the quinazoline core and the phenylacetamide group. This combination imparts distinct chemical and biological properties that are not observed in the individual components or other quinazoline derivatives. The presence of the phenylacetamide group can enhance the compound’s binding affinity to certain molecular targets, making it a valuable candidate for drug development and other applications.

Properties

Molecular Formula

C17H15N3O2

Molecular Weight

293.32 g/mol

IUPAC Name

2-(2-methyl-4-oxoquinazolin-3-yl)-N-phenylacetamide

InChI

InChI=1S/C17H15N3O2/c1-12-18-15-10-6-5-9-14(15)17(22)20(12)11-16(21)19-13-7-3-2-4-8-13/h2-10H,11H2,1H3,(H,19,21)

InChI Key

SKLVQKYAHCRFAN-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2C(=O)N1CC(=O)NC3=CC=CC=C3

Origin of Product

United States

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